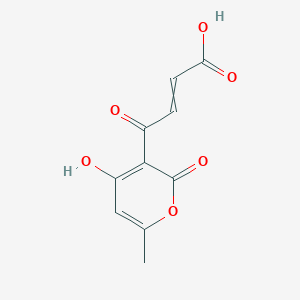
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid is a complex organic compound that belongs to the class of hydroxy acids This compound is characterized by the presence of a hydroxy group, a pyran ring, and a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a malonic acid derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and pyran ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects through various mechanisms, such as enzyme inhibition, receptor binding, or modulation of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid include other hydroxy acids and pyran derivatives. Examples include:
- 4-Hydroxy-4-(2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid
- 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-yl)butanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the hydroxy group, pyran ring, and butenoic acid moiety provides distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
93579-53-4 |
|---|---|
Fórmula molecular |
C10H8O6 |
Peso molecular |
224.17 g/mol |
Nombre IUPAC |
4-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8O6/c1-5-4-7(12)9(10(15)16-5)6(11)2-3-8(13)14/h2-4,12H,1H3,(H,13,14) |
Clave InChI |
SBUYLXBRHWHODF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(=O)C=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


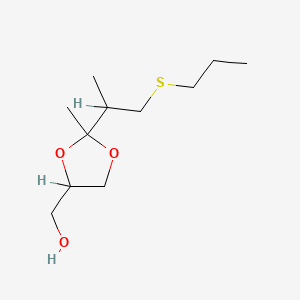
![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
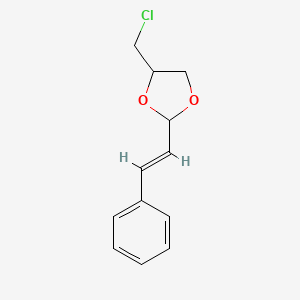

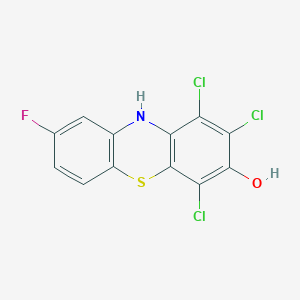
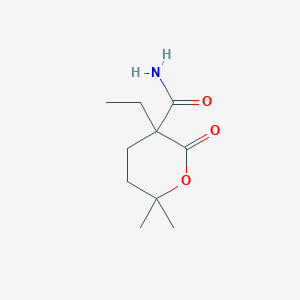

![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
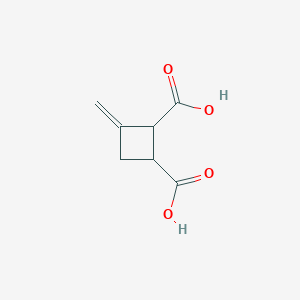

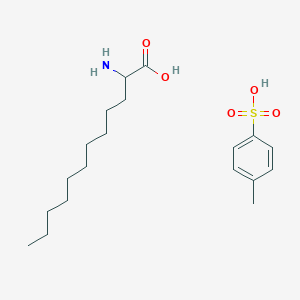
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

